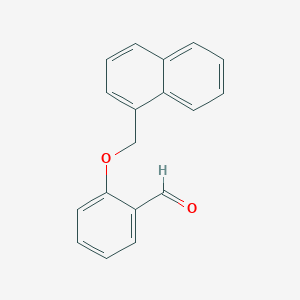

2-(Naphthalen-1-ylmethoxy)benzaldehyde

Übersicht

Beschreibung

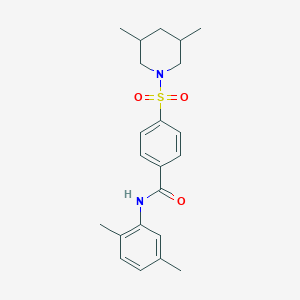

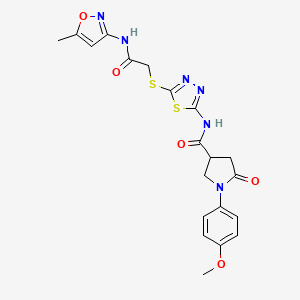

2-(Naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C18H14O2 . It is a complex organic compound that contains a carbonyl group (a carbon-oxygen double bond) and is related to the aldehyde group .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C18H14O2 . The compound contains a carbonyl group, which is a carbon-oxygen double bond, and this bonding significantly affects its reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis of Naphthalene Derivatives

A study by Zhu, Xiao, Guo, and Jiang (2013) discusses an efficient method for synthesizing naphthalene derivatives. This process uses Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes, notable for its use of inexpensive catalysts and mild reaction conditions (Zhu et al., 2013).

Atmospheric Oxidation Mechanism Studies

Zhang, Lin, and Wang (2012) investigated the atmospheric oxidation mechanism of naphthalene initiated by the OH radical. Their study, which utilized density functional theory, provided insights into the oxidation processes of naphthalene, highlighting the formation of various radicals and their subsequent reactions (Zhang et al., 2012).

Development of Polycyclic Aromatic Hydrocarbons

Thomson, Parrish, Pradhan, and Lakshman (2015) described a method for synthesizing angularly fused polycyclic aromatic hydrocarbons using palladium-catalyzed cross-coupling reactions. This method shows potential for the synthesis of a wide variety of aromatic hydrocarbons and their derivatives (Thomson et al., 2015).

Asymmetric Henry Reaction Catalysis

El-Asaad, Métay, Karamé, and Lemaire (2017) developed an asymmetric Henry reaction between benzaldehyde derivatives and nitomethane, catalyzed by copper complexes. This study is significant for its contribution to enantioselective synthesis techniques (El-Asaad et al., 2017).

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-15-7-2-4-11-18(15)20-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCTXESASPNTDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

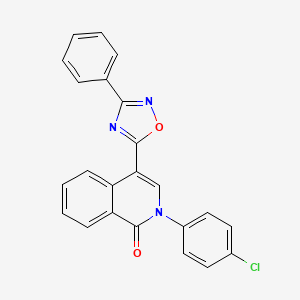

![N-(3,4-dimethylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2784129.png)

![2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2784140.png)

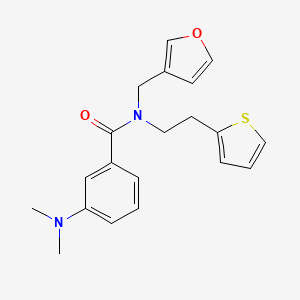

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2784144.png)

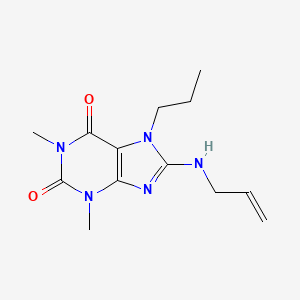

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide](/img/structure/B2784151.png)